9-Julolidinecarboxaldehyde

説明

The exact mass of the compound 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159999. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c15-9-10-7-11-3-1-5-14-6-2-4-12(8-10)13(11)14/h7-9H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIVBURSIWWDEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=CC3=C2N(C1)CCC3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067806 |

Source

|

| Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33985-71-6 |

Source

|

| Record name | 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33985-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,5H-Benzo(ij)quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033985716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33985-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Julolidinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-JULOLIDINYLCARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7O18JQ57M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Julolidinecarboxaldehyde (CAS 33985-71-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Julolidinecarboxaldehyde (CAS 33985-71-6), a versatile heterocyclic aromatic organic compound. This document details its chemical and physical properties, a robust synthesis protocol, and its significant applications as a key intermediate in the development of fluorescent probes and pharmaceutical agents. The information is curated to support research and development activities in organic synthesis, medicinal chemistry, and materials science.

Core Chemical and Physical Data

This compound is a stable, crystalline solid at room temperature. Its rigid, planar structure and electron-donating nitrogen atom are key to its utility in the synthesis of chromophores and other functional molecules.

| Property | Value | Source(s) |

| CAS Number | 33985-71-6 | [1][2][3] |

| Molecular Formula | C₁₃H₁₅NO | [1][3] |

| Molecular Weight | 201.27 g/mol | [1][2] |

| Appearance | Light orange to yellow to green crystalline powder | [1] |

| Melting Point | 83 °C | [1][2] |

| Purity | ≥ 98% (GC) | [1][2] |

| Storage Temperature | Room Temperature (Store under inert gas, e.g., Argon) | [2][3] |

| Identifier | Value | Source(s) |

| IUPAC Name | 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | [2][4] |

| Synonyms | 9-Formyljulolidine, Julolidine-9-carbaldehyde | [3][5] |

| PubChem CID | 98700 | [1] |

| MDL Number | MFCD00151555 | [1][2] |

| InChI Key | XIIVBURSIWWDEO-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through a Vilsmeier-Haack formylation reaction of julolidine. This procedure is well-established and provides a high yield of the desired product.[5]

Experimental Protocol: Vilsmeier-Haack Formylation of Julolidine

Materials:

-

Julolidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate

-

Ethanol

-

Water

-

Activated charcoal (e.g., Darco® G-60)

-

Dry ice/isopropyl alcohol bath

-

Round bottom flask with magnetic stirrer, pressure-equalizing dropping funnel, and Claisen head with drying tube

-

Steam bath

Procedure: [5]

-

Set up a round bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a Claisen head fitted with a drying tube.

-

Flush the flask with dry nitrogen and then cool it in a dry ice/isopropyl alcohol bath.

-

Add 45 mL of N,N-Dimethylformamide (DMF) to the cooled flask.

-

Slowly add 16 mL of phosphorus oxychloride to the DMF with stirring.

-

After 10 minutes, add 19 g of julolidine dropwise to the reaction mixture while maintaining stirring.

-

Once the addition of julolidine is complete, continue stirring for an additional 15 minutes.

-

Remove the cooling bath and heat the reaction mixture on a steam bath for 2 hours.

-

Pour the hot reaction mixture into a slurry of approximately 400 mL of crushed ice and water.

-

Carefully neutralize the resulting solution by adding a solution of 150 g of sodium acetate in 250 mL of water.

-

Collect the precipitated aldehyde by filtration.

-

Keep the filtrate at 0 °C overnight to allow for the precipitation of any additional product, which should then be collected.

-

Combine all the collected precipitate and treat it with activated charcoal.

-

Recrystallize the product from an ethanol/water mixture to yield light yellow needles of this compound.

Expected Yield: Approximately 21.2 g (96%).[5]

Caption: Synthesis workflow for this compound via Vilsmeier-Haack reaction.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its aldehyde group, which allows for the construction of more complex molecules.[1] Its principal applications are in the synthesis of fluorescent probes and as a building block for pharmaceutical compounds.[1][3]

Caption: Major synthetic applications of this compound.

Synthesis of Fluorescent Probes via Knoevenagel Condensation

The most common reaction involving this compound is the Knoevenagel condensation. This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base. This is a powerful method for forming carbon-carbon double bonds and is extensively used to synthesize fluorescent dyes, including coumarin derivatives.[6]

Representative Experimental Protocol: Knoevenagel Condensation

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

Dissolve 1.0 equivalent of this compound and 1.2 equivalents of the active methylene compound in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

-

Wash the crude product with cold ethanol to remove unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified Knoevenagel condensation product.

Caption: General workflow for a Knoevenagel condensation using this compound.

Biological Activity and Signaling Pathways

While this compound is utilized as an intermediate in the synthesis of bioactive compounds, particularly those targeting neurological disorders, there is currently a lack of publicly available information directly linking this specific compound or its immediate derivatives to the modulation of specific biological signaling pathways.[1] The biological effects observed are typically attributed to the final, more complex molecules synthesized from this precursor. Researchers are encouraged to perform their own bioassays on novel derivatives to elucidate their mechanisms of action.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.

References

A Technical Guide to the Physical Properties of 9-Formyljulolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Formyljulolidine, a derivative of the heterocyclic aromatic compound julolidine, is a molecule of significant interest in various scientific fields, particularly in the development of fluorescent probes and materials. Its rigid, planar structure and electron-donating nitrogen atom contribute to its unique photophysical properties. This technical guide provides an in-depth overview of the core physical properties of 9-Formyljulolidine, complete with experimental protocols for their determination and a summary of key data.

Core Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of 9-Formyljulolidine is essential for its application in research and development. The following table summarizes these key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| Appearance | White to Amber to Dark green powder to crystal | [2][3] |

| Melting Point | 83 °C | [4] |

| Boiling Point (Predicted) | 404.8 ± 44.0 °C | [4] |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [4] |

| CAS Number | 33985-71-6 |

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of 9-Formyljulolidine. The following table outlines its key spectral features.

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data available on spectral databases. |

| ¹³C NMR | Data available on spectral databases. |

| FTIR | Conforms to structure. |

| UV-Vis | Data available on spectral databases. |

| Mass Spectrometry | Molecular Ion Peak (M⁺) consistent with molecular weight. |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physical properties of 9-Formyljulolidine.

Synthesis of 9-Formyljulolidine via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like julolidine.

Materials:

-

Julolidine

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ice

-

Sodium carbonate solution

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. This forms the Vilsmeier reagent. The temperature should be maintained at 0-5 °C.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.

-

Dissolve julolidine in a minimal amount of anhydrous DMF.

-

Slowly add the julolidine solution to the Vilsmeier reagent, maintaining the temperature below 10 °C.

-

After the addition, heat the reaction mixture at 60-80 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

-

Extract the product with a suitable organic solvent such as dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude 9-Formyljulolidine.

Materials:

-

Crude 9-Formyljulolidine

-

Suitable solvent (e.g., ethanol, methanol, or a solvent mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

Procedure:

-

Select an appropriate solvent by testing the solubility of the crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.

-

Dissolve the crude 9-Formyljulolidine in a minimum amount of the hot solvent in an Erlenmeyer flask.

-

If there are any insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystals of 9-Formyljulolidine should form.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Melting Point Determination

The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Ensure the 9-Formyljulolidine sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Dissolve 5-10 mg of purified 9-Formyljulolidine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved.

-

Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard parameters.

FTIR-ATR Spectroscopy

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum.

-

Place a small amount of the solid 9-Formyljulolidine sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum of the sample.

-

Clean the crystal thoroughly after the measurement.

UV-Vis Spectroscopy

Instrumentation:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a dilute solution of 9-Formyljulolidine in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record the baseline spectrum with the blank.

-

Replace the blank with the cuvette containing the 9-Formyljulolidine solution.

-

Scan the absorbance of the solution over the desired wavelength range (typically 200-800 nm).

Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation:

-

Mass spectrometer with an electron ionization source.

Procedure:

-

Introduce a small amount of the 9-Formyljulolidine sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionize the sample using a standard electron energy of 70 eV.

-

The resulting ions are separated by the mass analyzer, and a mass spectrum is recorded.

Logical Workflow and Visualization

The synthesis and application of 9-Formyljulolidine as a fluorescent probe is a key area of its utility. The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for the synthesis, characterization, and application of 9-Formyljulolidine.

Conclusion

This technical guide has provided a detailed overview of the physical properties of 9-Formyljulolidine, along with standardized experimental protocols for their determination. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile fluorescent molecule. Accurate characterization of its physical properties is paramount for its successful implementation in the development of advanced materials and biomedical imaging agents.

References

9-Julolidinecarboxaldehyde molecular structure and weight

An In-depth Technical Guide to 9-Julolidinecarboxaldehyde

Introduction

This compound is a versatile heterocyclic aromatic aldehyde. Its unique rigid and planar structure, derived from the julolidine moiety, imparts specific electronic and photophysical properties, making it a valuable building block in organic synthesis. It serves as a crucial intermediate in the creation of complex organic molecules, including fluorescent dyes, molecular probes, and materials for optoelectronics. This guide provides a technical overview of its molecular structure, physicochemical properties, and key experimental protocols.

Molecular Structure and Properties

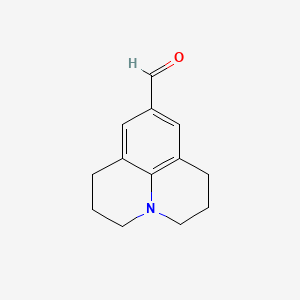

This compound possesses a tricyclic structure where a quinolizine core is fused with a benzene ring. The aldehyde group at the 9-position is a key functional handle for further chemical modifications.

Chemical Structure Identifiers:

-

SMILES: C1CC2=CC(=CC3=C2N(C1)CCC3)C=O

-

InChI: InChI=1S/C13H15NO/c15-9-10-7-11-3-1-5-14-6-2-4-12(8-10)13(11)14/h7-9H,1-6H2

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.26 g/mol |

| CAS Number | 33985-71-6 |

| Appearance | Light yellow to green crystalline powder |

| Melting Point | 81-83 °C |

| Boiling Point (Predicted) | 404.8 ± 44.0 °C |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ |

| pKa (Predicted) | 3.15 ± 0.20 |

| XLogP3 | 2.3 |

| Topological Polar Surface Area (TPSA) | 20.31 Ų |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Vilsmeier-Haack formylation of julolidine.

Materials:

-

Julolidine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Ethanol/Water

-

Activated charcoal (e.g., Darco® G-60)

-

Dry ice/isopropyl alcohol bath

-

Round bottom flask, magnetic stirrer, dropping funnel, Claisen head, drying tube

Procedure:

-

Add 45 mL of N,N-Dimethylformamide to a round bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Flush the flask with dry nitrogen and cool it in a dry ice/isopropyl alcohol bath.

-

Add 16 mL of phosphorus oxychloride to the cooled DMF.

-

After 10 minutes, add 19 g of julolidine dropwise while stirring.

-

Continue stirring for 15 minutes after the addition is complete.

-

Heat the reaction mixture on a steam bath for 2 hours.

-

Pour the mixture into a slurry of approximately 400 mL of crushed ice and water.

-

Neutralize the resulting solution by adding a solution of 150 g of sodium acetate in 250 mL of water.

-

Collect the precipitated aldehyde by filtration. Keep the filtrate at 0°C overnight to collect any additional precipitate.

-

Combine the precipitates, treat with activated charcoal, and recrystallize from an ethanol/water mixture.

-

The expected product is light yellow needles with a yield of approximately 96%.

Synthetic Workflow Visualization

This compound is a precursor for various derivatives. A notable synthetic pathway involves its conversion to thioamides and subsequent transformation into chalcogenoxanthones, often facilitated by microwave assistance.

Caption: Synthetic pathway from this compound to Chalcogenoxanthones.

An In-depth Technical Guide on the Spectroscopic Properties of 9-Julolidinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Julolidinecarboxaldehyde, a derivative of the heterocyclic compound julolidine, is a versatile molecule with significant applications in the fields of medicinal chemistry, materials science, and biomedical imaging. Its rigid, planar structure and the presence of an electron-donating nitrogen atom within a conjugated system bestow upon it interesting photophysical properties, making it a valuable scaffold for the development of fluorescent probes and sensors. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, detailing its absorption, emission, nuclear magnetic resonance (NMR), and infrared (IR) properties. The guide also includes experimental protocols and logical workflows to aid researchers in their practical applications of this compound.

Spectroscopic Data

The spectroscopic properties of this compound are summarized in the tables below, providing a quantitative basis for its application in various research and development endeavors.

Table 1: Photophysical Properties of this compound

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Quantum Yield (Φ_f) |

| Toluene | 2.38 | 450[1][2] | 518[1][2] | 2937 | 0.55[1][2] |

| Note: Data for a closely related julolidine-fused anthracene derivative is presented here as a reference due to the limited availability of a complete solvatochromism study for this compound itself. The photophysical properties are expected to be sensitive to the specific solvent environment. |

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 9.597 | s | 1H | Aldehyde proton (-CHO) |

| 7.29 | s | 2H | Aromatic protons |

| 3.308 | t, J = 5.7 Hz | 4H | Methylene protons (-N-CH₂-) |

| 2.787 | t, J = 6.2 Hz | 4H | Methylene protons (-CH₂-) |

| 1.95 (approx.) | m | 4H | Methylene protons (-CH₂-CH₂-CH₂-) |

| Solvent: CDCl₃ |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Medium to Strong | C-H stretch (Alkyl) |

| ~2830 and ~2720 | Weak to Medium | C-H stretch (Aldehyde) |

| ~1740 - 1690 | Strong | C=O stretch (Aldehyde) |

| ~1600 - 1475 | Weak to Medium | C=C stretch (Aromatic) |

| Note: These are characteristic absorption frequencies for the functional groups present in this compound.[3][4] |

Experimental Protocols

Detailed methodologies for key spectroscopic experiments are provided below to facilitate the replication and further investigation of the properties of this compound.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, and the quantum yield of this compound in various solvents to characterize its solvatochromic properties.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Reference standard for quantum yield determination (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane). From the stock solution, prepare a series of dilute solutions in the different spectroscopic grade solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.

-

Absorption Measurement: Record the UV-Vis absorption spectrum of each solution from 200 to 700 nm using the respective pure solvent as a blank. Determine the wavelength of maximum absorption (λ_abs).

-

Emission Measurement: Record the fluorescence emission spectrum of each solution. The excitation wavelength should be set at the determined λ_abs for each solvent. The emission should be scanned over a range that covers the expected emission, for instance, from the excitation wavelength + 20 nm to 700 nm. Determine the wavelength of maximum emission (λ_em).

-

Quantum Yield Determination (Relative Method):

-

Measure the absorbance of the sample and the reference standard at the excitation wavelength. The absorbance of both solutions should be kept below 0.1.

-

Measure the integrated fluorescence intensity of the sample and the reference standard over their entire emission bands.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H NMR spectrum of this compound to confirm its chemical structure.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Transfer the solution to a clean, dry NMR tube. Place the NMR tube in the spectrometer.

-

Spectral Analysis: Acquire the ¹H NMR spectrum. Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Materials:

-

This compound (solid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Spectrum: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the study of this compound.

References

synthesis of 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde

An In-Depth Technical Guide to the Synthesis of 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde, commonly known as 9-formyljulolidine, is a key synthetic intermediate with significant applications in the fields of medicinal chemistry, materials science, and biomedical imaging. Its rigid, planar structure and electron-donating nitrogen atom make the julolidine core an excellent scaffold for the development of fluorescent probes, dyes, and pharmacologically active molecules. This technical guide provides a comprehensive overview of the synthesis of 9-formyljulolidine, focusing on the widely employed Vilsmeier-Haack reaction. Detailed experimental protocols, comparative quantitative data, and mechanistic insights are presented to aid researchers in its efficient preparation and application.

Core Synthetic Route: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the is the Vilsmeier-Haack formylation of julolidine. This reaction introduces a formyl group (-CHO) onto the electron-rich aromatic ring of the julolidine scaffold. The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic and heteroaromatic compounds.[1][2]

The reaction proceeds via the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] This electrophilic reagent then attacks the aromatic ring of julolidine, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[4]

Mechanism of the Vilsmeier-Haack Reaction

The mechanism of the Vilsmeier-Haack reaction can be broken down into two main stages: the formation of the Vilsmeier reagent and the electrophilic aromatic substitution followed by hydrolysis.

Caption: Mechanism of the Vilsmeier-Haack formylation of julolidine.

Quantitative Data Comparison for Synthesis

The following table summarizes quantitative data from various reported procedures for the synthesis of 9-formyljulolidine, allowing for easy comparison of reaction conditions and outcomes.

| Parameter | Procedure 1 | Procedure 2 |

| Starting Material | Julolidine | Julolidine |

| Reagents | POCl₃, DMF | POCl₃, DMF |

| Solvent | Dichloromethane | N,N-Dimethylformamide |

| Reaction Temperature | Room Temperature | 0°C to Steam Bath |

| Reaction Time | 4 hours | 2 hours on steam bath |

| Yield | 83-92% | 96% |

| Purification | Column Chromatography | Recrystallization |

| Reference | ChemicalBook | PrepChem.com |

Detailed Experimental Protocols

Below are detailed methodologies for the based on cited literature.

Experimental Protocol 1

Source: ChemicalBook

Materials:

-

Julolidine (0.5 g, 2.89 mmol)

-

N,N-Dimethylformamide (DMF) (0.255 g, 3.49 mmol)

-

Phosphorus oxychloride (POCl₃) (0.535 g, 3.49 mmol)

-

Dichloromethane (15 mL)

-

Water

-

2 M Sodium hydroxide solution

-

Ether

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

Dissolve julolidine, N,N-dimethylformamide, and phosphorus oxychloride in dichloromethane in a reaction vessel under an argon atmosphere.

-

Stir the mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The solution will turn green during the reaction.

-

Upon completion, quench the reaction by adding water.

-

Extract the crude product with a 2 M sodium hydroxide solution and ether.

-

Separate the organic phase, wash it twice with water, and dry it over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography using a 40%-50% ether/hexane mixture as the eluent to obtain the final product as a light-yellow solid.

Experimental Protocol 2

Source: PrepChem.com

Materials:

-

N,N-Dimethylformamide (DMF) (45 mL)

-

Phosphorus oxychloride (POCl₃) (16 mL, approx. 26.3 g)

-

Julolidine (19 g)

-

Crushed ice and water (~400 mL)

-

Sodium acetate (150 g in 250 mL of water)

-

Activated charcoal (Darco® G-60)

-

Ethanol

-

Water

Procedure:

-

Add N,N-dimethylformamide to a round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a Claisen head with a drying tube.

-

Flush the flask with dry nitrogen and cool it in a dry ice/isopropyl alcohol bath.

-

Add phosphorus oxychloride to the cooled DMF.

-

After 10 minutes, add julolidine dropwise with stirring.

-

Once the addition is complete, stir the reaction mixture for an additional 15 minutes.

-

Heat the mixture on a steam bath for 2 hours.

-

Pour the hot reaction mixture into a slurry of crushed ice and water.

-

Carefully neutralize the resulting solution with a solution of sodium acetate in water.

-

Collect the precipitated aldehyde by filtration. Keep the filtrate at 0°C overnight to collect any additional precipitate.

-

Combine the precipitates, treat with activated charcoal, and recrystallize from an ethanol/water mixture to yield light yellow needles of the product.

Applications in Research and Development

2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde is a valuable building block for the synthesis of a wide range of functional molecules. Its primary application lies in the development of fluorescent probes and dyes due to the strong electron-donating character of the julolidine nitrogen, which often leads to compounds with high fluorescence quantum yields and sensitivity to their microenvironment.[5][6][7]

Experimental Workflow: Development of Fluorescent Probes

The following diagram illustrates a typical experimental workflow for the utilization of 9-formyljulolidine in the development of fluorescent probes for biological imaging.

Caption: Experimental workflow for developing fluorescent probes from 9-formyljulolidine.

Derivatives of 9-formyljulolidine have been successfully used to create fluorescent molecular rotors for sensing viscosity in cellular environments and for the selective imaging of RNA in live cells.[6][7] Furthermore, the aldehyde functionality allows for its incorporation into more complex molecular architectures through various chemical transformations, including Wittig reactions, aldol condensations, and reductive aminations, expanding its utility in drug discovery and materials science.[5]

Conclusion

The via the Vilsmeier-Haack formylation of julolidine is a robust and high-yielding process. This technical guide has provided a detailed overview of the synthetic methodologies, quantitative data, and the underlying reaction mechanism. The versatility of the resulting 9-formyljulolidine as a synthetic intermediate, particularly in the development of advanced fluorescent probes, underscores its importance for researchers in chemistry, biology, and medicine. The provided protocols and workflows serve as a practical resource for the efficient synthesis and application of this valuable compound.

References

A Comprehensive Technical Guide to 9-Julolidinecarboxaldehyde for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 9-Julolidinecarboxaldehyde, a versatile heterocyclic aldehyde crucial for synthetic chemistry and drug discovery. This document offers a comprehensive resource for researchers, scientists, and professionals in drug development, detailing its commercial availability, synthesis, and key applications.

Commercial Availability

This compound is readily available from a variety of commercial suppliers. The following table summarizes key information from several vendors to facilitate procurement decisions.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| --INVALID-LINK-- | 33985-71-6 | C₁₃H₁₅NO | 201.27 | ≥ 98% (GC) | Melting point: 83 °C. Appears as a light orange to yellow to green crystalline powder.[1] |

| --INVALID-LINK-- | 33985-71-6 | C₁₃H₁₅NO | 201.27 | ≥ 98.0% | Synonym: 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde. |

| --INVALID-LINK-- | 33985-71-6 | C₁₃H₁₅NO | 201.26 | Industrial Grade | A manufactory with 6 years of experience providing this product.[2] |

| --INVALID-LINK-- | 33985-71-6 | C₁₃H₁₅NO | 201.26 | Not Specified | Available in bulk, FCL/TL/ISO tank, pallet/skid/tote, and drum/bag packaging. |

| --INVALID-LINK-- | 33985-71-6 | C₁₃H₁₅NO | 201.27 | >98.0%(GC) | Solid at 20°C. Store at room temperature, recommended in a cool and dark place (<15°C). Air sensitive. |

| --INVALID-LINK-- | 33985-71-6 | C₁₃H₁₅NO | Not Specified | Not Specified | Inquire for quotation. |

| --INVALID-LINK-- | 33985-71-6 | C₁₃H₁₅NO | 201.27 | min 98% | Storage under Argon is recommended. For professional, research, or industrial use only. |

| --INVALID-LINK-- | 33985-71-6 | C₁₃H₁₅NO | 201.27 | 98% | Melting point: 83 °C. Store under Argon. |

| --INVALID-LINK-- | 33985-71-6 | C₁₃H₁₅NO | 201.26 | ≥98% | Store at 4°C under nitrogen.[3] |

Synthesis Protocol: Vilsmeier-Haack Formylation of Julolidine

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of julolidine.

Materials:

-

Julolidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dry ice/isopropyl alcohol bath

-

Sodium acetate

-

Ethanol

-

Activated charcoal (e.g., Darco® G-60)

-

Round bottom flask with magnetic stirrer, pressure-equalizing dropping funnel, and Claisen head with a drying tube

-

Steam bath

-

Filtration apparatus

-

Crushed ice

Procedure:

-

Reaction Setup: Add 45 mL of N,N-Dimethylformamide (DMF) to a round bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a Claisen head fitted with a drying tube.

-

Cooling: Flush the flask with dry nitrogen and then cool it in a dry ice/isopropyl alcohol bath.

-

Vilsmeier Reagent Formation: Add 16 mL (approximately 26.3 g) of phosphorus oxychloride to the cooled DMF.

-

Addition of Julolidine: After stirring for 10 minutes, add 19 g of julolidine dropwise to the reaction mixture with continuous stirring.

-

Reaction: Once the addition of julolidine is complete, stir the mixture for an additional 15 minutes. Subsequently, heat the reaction mixture on a steam bath for 2 hours.

-

Quenching: Pour the reaction mixture into a slurry of approximately 400 mL of crushed ice and water.

-

Neutralization and Precipitation: Carefully neutralize the resulting solution by adding a solution of 150 g of sodium acetate in 250 mL of water. The aldehyde product will precipitate out of the solution.

-

Isolation: Collect the precipitated aldehyde by filtration. Keep the filtrate at 0°C overnight to allow for the formation of additional precipitate, which should also be collected.

-

Purification: Combine all the collected precipitate. Treat the crude product with activated charcoal and recrystallize it from an ethanol/water mixture.

-

Final Product: This procedure yields this compound as light yellow needles. The reported yield is approximately 96%, with a melting point of 81-82°C.[4]

Key Applications and Research Areas

This compound is a valuable building block in organic synthesis, with its applications spanning several scientific disciplines.

Caption: Key application areas of this compound.

-

Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceutical agents, including those targeting neurological disorders.[1] Its unique structure is leveraged in drug discovery and development.

-

Fluorescent Probes: this compound is employed in the design of fluorescent probes for biological imaging, enabling the visualization of cellular processes in real-time.[1]

-

Materials Science: It finds use in the development of advanced materials such as polymers and coatings, where it can enhance properties like durability and environmental resistance.[1]

-

Organic Synthesis Intermediate: The aldehyde functional group allows for a wide range of chemical modifications, making it a versatile intermediate for creating complex organic molecules.[1]

Safety and Handling

GHS Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. A general safety data sheet suggests keeping the compound in a dry, cool, and well-ventilated place with the container tightly closed and refrigerated.[6]

Procurement Workflow

The following diagram illustrates a typical workflow for the procurement of this compound for research and development purposes.

Caption: A typical procurement workflow for this compound.

References

The Enduring Legacy of Julolidine: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Julolidine, a heterocyclic aromatic amine with a rigid, bicyclic structure, has captivated the attention of chemists for over a century. First synthesized in the late 19th century, its unique photophysical properties and versatile reactivity have led to its integration into a vast array of scientific disciplines. From the foundational explorations of its synthesis to its modern applications as a sophisticated fluorescent probe and a scaffold in medicinal chemistry, the journey of julolidine is a testament to the enduring power of fundamental chemical discovery. This in-depth technical guide provides a comprehensive overview of the discovery and history of julolidine compounds, detailed experimental protocols for their synthesis, a compilation of their key quantitative data, and an exploration of their impact on various fields, including a look into their potential modulation of biological signaling pathways.

A Journey Through Time: The Discovery and History of Julolidine

The story of julolidine begins in 1892, when the German chemist G. Pinkus first reported its synthesis.[1][2] This pioneering work laid the groundwork for over a century of research into this fascinating molecule. The timeline below highlights key milestones in the development of julolidine chemistry and its applications.

The Art of Creation: Synthesis of Julolidine and its Derivatives

The synthesis of the julolidine core and its subsequent functionalization are crucial for its diverse applications. Several methods have been developed since its discovery, ranging from classical condensation reactions to modern catalytic approaches.

Classical Synthesis of Julolidine

The most traditional and widely cited method for synthesizing julolidine involves the reaction of tetrahydroquinoline with trimethylene chlorobromide or a similar 1,3-dihalopropane.

This protocol is adapted from the well-established procedure found in Organic Syntheses.[3]

Materials:

-

Tetrahydroquinoline

-

Trimethylene chlorobromide

-

Concentrated hydrochloric acid

-

40% Sodium hydroxide solution

-

Diethyl ether

-

Sodium hydroxide pellets (for drying)

Procedure:

-

A mixture of tetrahydroquinoline (0.5 mole) and trimethylene chlorobromide (excess) is heated in a round-bottomed flask equipped with a reflux condenser at 150-160 °C for 20 hours in a fume hood.

-

After cooling, a solution of concentrated hydrochloric acid in water is added. Excess trimethylene chlorobromide is removed by steam distillation.

-

The acidic residue is made alkaline with a 40% sodium hydroxide solution.

-

The resulting julolidine is extracted with diethyl ether.

-

The ethereal solution is washed with water and dried over sodium hydroxide pellets.

-

The ether is evaporated, and the residue is distilled under reduced pressure to yield julolidine. The product solidifies on cooling.

Synthesis of 9-Formyljulolidine

9-Formyljulolidine is a key intermediate for the synthesis of a wide range of functional derivatives. It is typically prepared via the Vilsmeier-Haack reaction.

Materials:

-

Julolidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate

-

Ice

Procedure:

-

Phosphorus oxychloride is added dropwise to ice-cold N,N-dimethylformamide with stirring to form the Vilsmeier reagent.

-

Julolidine, dissolved in a small amount of DMF, is added to the Vilsmeier reagent at 0-5 °C.

-

The reaction mixture is stirred at room temperature and then heated to ensure complete reaction.

-

The mixture is poured onto crushed ice and neutralized with a saturated solution of sodium acetate.

-

The precipitated 9-formyljulolidine is filtered, washed with water, and can be further purified by recrystallization.

Quantitative Insights: Physicochemical and Photophysical Properties

The utility of julolidine and its derivatives is intrinsically linked to their distinct physicochemical and photophysical properties. The rigid structure of the julolidine moiety enhances fluorescence quantum yields and provides a strong electron-donating character.

Table 1: Physicochemical Properties of Julolidine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅N | [2] |

| Molar Mass | 173.26 g/mol | [2] |

| Melting Point | 39-40 °C | [3] |

| Boiling Point | 105-110 °C at 1 mmHg | [3] |

| Appearance | Colorless to pale yellow solid |

Table 2: Photophysical Properties of Selected Julolidine Derivatives

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Solvent | Reference(s) |

| Julolidine-fused anthracene (J-A) | 450 | 518 | 0.55 | Toluene | [4] |

| 9-(Dicyanovinyl)julolidine (DCVJ) | ~450 | ~480 | Varies with viscosity | Various | [5] |

| BTZ-JLD + RNA | ~590 | ~645 | High (226-fold increase) | Buffer | [6] |

| SEZ-JLD + RNA | 602 | 635 | High (48-fold increase) | Buffer | [6] |

| J1 (cyanoacetic acid derivative) | 435 | 560 | - | Methanol | |

| J2 (cyanoacetate derivative) | 435 | 560 | - | Methanol |

Expanding the Horizon: Applications of Julolidine Compounds

The unique properties of julolidine have led to its application in diverse scientific and technological fields.

-

Fluorescent Probes and Bioimaging: Julolidine is a core component of many fluorescent dyes and probes. Its rigid structure minimizes non-radiative decay pathways, leading to high fluorescence quantum yields. Julolidine-based probes have been developed for sensing various analytes and for imaging biological structures and processes.[6]

-

Materials Science: The strong electron-donating nature of the julolidine moiety makes it a valuable building block for materials with interesting optical and electronic properties. Julolidine derivatives have been incorporated into organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and nonlinear optical materials.[4]

-

Medicinal Chemistry: The julolidine scaffold has been explored for the development of new therapeutic agents. Its derivatives have been investigated for their potential as antidepressants and tranquilizers.[2] More recently, the focus has shifted towards their potential as inhibitors of specific enzymes, such as monoamine oxidases.

A Glimpse into Biological Activity: Julolidine Derivatives and Monoamine Oxidase Inhibition

While the direct modulation of a specific signaling pathway by a julolidine compound is an area of ongoing research, the structural similarity of julolidine to certain classes of bioactive molecules suggests its potential to interact with biological targets. One such target is monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. The inhibition of MAO is a well-established therapeutic strategy for the treatment of depression and neurodegenerative diseases.

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the presynaptic neuron.[7][8][9][10] Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

While specific studies detailing the MAO inhibitory activity of simple julolidine are not prominent, the development of novel heterocyclic compounds as MAO inhibitors is an active area of research. The rigid, electron-rich structure of julolidine makes it a plausible scaffold for the design of such inhibitors. Inhibition of MAO by a hypothetical julolidine derivative would lead to an accumulation of monoamine neurotransmitters in the presynaptic terminal, increasing their availability for release into the synaptic cleft and enhancing signaling in the postsynaptic neuron. This mechanism is central to the therapeutic effect of many antidepressant and anti-Parkinsonian drugs.

Conclusion

From its humble beginnings in the late 19th century, julolidine has evolved into a cornerstone of modern chemistry. Its journey from a synthetic curiosity to a powerful tool in fluorescence imaging, materials science, and drug discovery highlights the profound impact of fundamental research. The continued exploration of the julolidine scaffold, driven by the ever-expanding toolkit of synthetic organic chemistry, promises to unveil even more exciting applications in the years to come. For researchers and scientists, the rich history and versatile nature of julolidine compounds offer a fertile ground for innovation and discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Julolidine - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02205D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-Julolidinecarboxaldehyde Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-julolidinecarboxaldehyde, a versatile heterocyclic compound, and explores the synthesis, biological activity, and potential mechanisms of action of its derivatives. Due to a lack of specific quantitative biological data for direct derivatives in the available literature, this guide focuses on a plausible and highly relevant class of analogues: julolidine-chalcone hybrids . This compound is an ideal precursor for the synthesis of such chalcones, a class of compounds well-documented for their potent biological activities, particularly in oncology.

Introduction: The Julolidine Scaffold

Julolidine, a rigid N-heterocyclic system, serves as a valuable scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties, particularly its fluorescence capabilities, have led to its use in developing fluorescent probes for biological imaging.[1] The aldehyde functional group at the 9-position of this compound is a key handle for chemical modification, allowing for the synthesis of a diverse array of derivatives through reactions like aldol condensation, olefination, and imine formation.[1] This versatility positions this compound as an important intermediate in the synthesis of complex, biologically active molecules.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization into analogues like chalcones involve straightforward and well-established organic chemistry protocols.

Synthesis of this compound (Precursor)

The standard method for synthesizing the precursor, this compound (also known as 9-formyljulolidine), is through a Vilsmeier-Haack formylation reaction of julolidine.

Experimental Protocol:

-

Materials: Julolidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium acetate, Ethanol, Water, Activated charcoal.

-

Procedure:

-

Add 45 mL of N,N-Dimethylformamide (DMF) to a round-bottom flask equipped with a magnetic stirrer and cool it in a dry ice/isopropyl alcohol bath under a nitrogen atmosphere.

-

Slowly add 16 mL of phosphorus oxychloride (POCl₃) to the cooled DMF.

-

After 10 minutes, add 19 g of julolidine dropwise to the reaction mixture with continuous stirring.

-

Once the addition is complete, stir the mixture for an additional 15 minutes.

-

Heat the reaction mixture on a steam bath for 2 hours.

-

Pour the hot mixture into approximately 400 mL of a crushed ice-water slurry.

-

Neutralize the resulting solution by carefully adding a solution of 150 g of sodium acetate in 250 mL of water. This will cause the aldehyde product to precipitate.

-

Collect the precipitated aldehyde by filtration. Cool the filtrate to 0°C overnight to collect any additional precipitate.

-

Combine the precipitates, treat with activated charcoal, and recrystallize from an ethanol/water mixture to yield pure this compound as light yellow needles.

-

Derivatization: Synthesis of a Representative Julolidine-Chalcone Analogue

Chalcones are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with an acetophenone. Here, this compound serves as the aldehyde component.

General Protocol (Claisen-Schmidt Condensation):

-

Materials: this compound, a substituted acetophenone (e.g., 4'-methoxyacetophenone), Potassium hydroxide (KOH), Ethanol.

-

Procedure:

-

Dissolve this compound and the substituted acetophenone in ethanol.

-

Add a solution of potassium hydroxide (typically 40% in water or ethanol) to the mixture.

-

Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the crude chalcone product.

-

Collect the solid by filtration, wash with water until neutral, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure julolidine-chalcone hybrid.[2]

-

Diagram: Synthesis and Evaluation Workflow

Caption: General workflow for the synthesis and biological evaluation of a julolidine-chalcone derivative.

Biological Activity of Chalcone Analogues

While specific data for julolidine-chalcone hybrids is sparse, the broader class of chalcone derivatives exhibits significant anticancer activity across a range of human cancer cell lines. Their mechanism of action is multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][4] The data presented below is for representative chalcone derivatives, which serve as a strong indicator of the potential activity for a julolidine-chalcone analogue.

Table 1: Representative Cytotoxic Activity (IC₅₀) of Chalcone Derivatives against Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Chalcone-Thiazolidinone Hybrid (CT8) | A-549 | Lung Carcinoma | 38.89 | [5] |

| Chalcone-Thiazolidinone Hybrid (CT6) | COLO-205 | Colorectal Adenocarcinoma | 52.23 | [5] |

| Chalcone-Dihydropyrimidone Hybrid | MCF-7 | Breast Adenocarcinoma | 4.7 - 14.6 | [6] |

| Vanillin-Based Chalcone | HCT-116 | Colorectal Carcinoma | 6.85 | [7] |

| Coumarin-Chalcone Hybrid | HCT-116 | Colorectal Carcinoma | 3.6 | [4] |

| Chalcone-Sulfonamide Hybrid | MCF-7 | Breast Adenocarcinoma | < Tamoxifen (control) |[2] |

Note: The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Experimental Protocol: Cytotoxicity Determination

The in vitro cytotoxicity of synthesized compounds is commonly determined using the MTT assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]

-

Materials:

-

Human cancer cells (e.g., MCF-7)

-

96-well cell culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., a julolidine-chalcone derivative) in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of the MTT stock solution to each well.[10]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan.

-

Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[8]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Mechanism of Action and Signaling Pathways

Chalcones exert their anticancer effects by modulating various intracellular signaling pathways, often leading to the induction of apoptosis (programmed cell death).[3] One of the key pathways implicated is the PI3K/Akt pathway , which is a critical regulator of cell survival, proliferation, and growth.

In many cancers, the PI3K/Akt pathway is overactive, promoting cell survival and inhibiting apoptosis. Chalcone derivatives have been shown to inhibit this pathway.[3][11] Inhibition of Akt prevents the phosphorylation and subsequent inactivation of pro-apoptotic proteins like Bad and the transcription factor FOXO. Uninhibited FOXO can then translocate to the nucleus and activate the transcription of genes that promote apoptosis, such as the Bcl-2 family member Bim. This shifts the cellular balance in favor of apoptosis, leading to the death of cancer cells.[7]

Diagram: Representative Anticancer Signaling Pathway for Chalcones

Caption: Inhibition of the PI3K/Akt survival pathway is a common anticancer mechanism for chalcones.

Conclusion and Future Directions

This compound is a valuable and synthetically accessible precursor for the development of novel bioactive compounds. While research directly detailing the pharmacological profile of its derivatives is limited, the potential to generate highly active analogues, such as julolidine-chalcone hybrids, is significant. The extensive literature on the potent anticancer activities of chalcones provides a strong rationale for synthesizing and evaluating julolidine-containing analogues. Future work should focus on the synthesis of a targeted library of these derivatives and their systematic evaluation against various cancer cell lines and other disease models. Elucidating their specific mechanisms of action and identifying their molecular targets will be crucial for their potential development as next-generation therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchhub.com [researchhub.com]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Core Chemistry of Julolidine-Based Aldehydes: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, reactivity, and photophysical properties of julolidine-based aldehydes, highlighting their significance in the development of advanced fluorescent probes and potential therapeutic agents.

Julolidine, a rigid, bicyclic aromatic amine, serves as a powerful electron-donating scaffold in the design of functional organic molecules. The introduction of an aldehyde group onto the julolidine core, most commonly at the 9-position, gives rise to a class of compounds with unique chemical and photophysical properties. These julolidine-based aldehydes are versatile building blocks, prized for their utility in constructing sophisticated fluorescent probes for bioimaging and sensing applications, as well as their emerging potential in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental chemistry of julolidine-based aldehydes, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Julolidine-Based Aldehydes

The primary method for the synthesis of 9-formyljulolidine is the Vilsmeier-Haack reaction. This electrophilic aromatic substitution reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich julolidine ring.

Experimental Protocol: Synthesis of 9-Formyljulolidine via Vilsmeier-Haack Reaction

This protocol is a representative procedure for the Vilsmeier-Haack formylation of julolidine.

-

Materials:

-

Julolidine

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Water

-

-

Procedure:

-

To a solution of julolidine (1.0 equivalent) in DMF, (chloromethylene)dimethyliminium chloride (the pre-formed Vilsmeier reagent) (1.5 equivalents) is added at 0 °C.[1]

-

The reaction mixture is stirred for several hours at room temperature.[1]

-

After the reaction is complete, a solution of sodium acetate (5.6 equivalents) in water is added at 0 °C and stirred for a short period.[1]

-

The reaction mixture is then diluted with water and extracted with diethyl ether.[1]

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[1]

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield 9-formyljulolidine.[1]

-

Table 1: Synthesis of 9-Formyljulolidine - Reaction Yields

| Reagents | Temperature | Reaction Time | Yield | Reference |

| POCl₃, DMF | 0 °C to RT | 6.5 h | 77% | [1] |

| POCl₃, DMF | 0 °C to 90 °C | Not Specified | Good to Moderate |

Reactivity of the Aldehyde Group

The aldehyde functionality of 9-formyljulolidine is a versatile handle for further synthetic modifications, enabling the construction of a diverse range of derivatives. Key reactions include Knoevenagel condensation and the formation of Schiff bases.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is instrumental in creating new carbon-carbon bonds and extending the π-conjugated system of the julolidine core, which is crucial for tuning its photophysical properties.

Experimental Protocol: Knoevenagel Condensation of 9-Formyljulolidine with Malononitrile

This protocol provides a general procedure for the Knoevenagel condensation.

-

Materials:

-

9-Formyljulolidine

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

-

Procedure:

-

A mixture of 9-formyljulolidine (1 equivalent), malononitrile (1 equivalent), and a catalytic amount of piperidine is refluxed in ethanol.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The solid product is washed with cold ethanol and dried to give the desired Knoevenagel condensation product.

-

Table 2: Knoevenagel Condensation of 9-Formyljulolidine - Reaction Yields

| Active Methylene Compound | Catalyst | Solvent | Yield | Reference |

| Malononitrile | Gallium Chloride | Solvent-free | High | [1] |

| Ethyl Cyanoacetate | Gallium Chloride | Solvent-free | High | [1] |

| Malononitrile | Boric Acid | Aqueous Ethanol | Good to Excellent | [2] |

| Ethyl Cyanoacetate | Boric Acid | Aqueous Ethanol | Good to Excellent | [2] |

Schiff Base Formation

Julolidine-based aldehydes readily react with primary amines to form Schiff bases (imines). This condensation reaction is fundamental in the development of chemosensors, as the imine linkage can be part of a binding site for ions or other molecules, leading to a detectable change in the compound's photophysical properties.

Experimental Protocol: Synthesis of a Julolidine-Based Schiff Base

This is a representative procedure for the synthesis of a Schiff base from 9-formyljulolidine.

-

Materials:

-

9-Formyljulolidine

-

A primary amine (e.g., dansyl hydrazine)

-

Ethanol (solvent)

-

Acetic acid (catalyst, optional)

-

-

Procedure:

-

9-Formyljulolidine (1 equivalent) and the primary amine (1 equivalent) are dissolved in ethanol.[3]

-

A catalytic amount of acetic acid may be added.

-

The mixture is refluxed for several hours.

-

Upon cooling, the Schiff base product often precipitates and can be collected by filtration.

-

The product can be further purified by recrystallization.

-

Spectroscopic and Photophysical Properties

Julolidine-based aldehydes and their derivatives are renowned for their strong fluorescence and sensitivity to the local environment. The rigid structure of the julolidine moiety minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields.

The extended π-conjugation in derivatives, such as those formed via Knoevenagel condensation, often results in a significant red-shift (bathochromic shift) in both the absorption and emission spectra. Furthermore, many of these compounds exhibit solvatochromism, where the color of the emitted light changes with the polarity of the solvent.

Table 3: Photophysical Properties of Selected Julolidine Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |

| Julolidine-fused anthracene | Toluene | 450 | 518 | 0.55 | |

| Julolidine-Schiff base (L1) | Ethanol | - | - | 0.00174 | |

| L1-Zn²⁺ complex | Ethanol | - | - | 0.00230 | |

| Julolidine-dansyl hydrazine (Dz-Jul) | DMSO/H₂O | 380 | 548 | - | [3][4] |

Applications in Drug Development and Research

The unique properties of julolidine-based aldehydes and their derivatives make them valuable tools in drug discovery and development, primarily as fluorescent probes and, more recently, as potential therapeutic agents.

Fluorescent Probes and Sensors

The high fluorescence quantum yields and environmental sensitivity of julolidine derivatives have led to their widespread use as fluorescent probes for:

-

Bioimaging: Visualizing cellular components and processes.

-

Ion Detection: Sensing biologically important metal ions such as Zn²⁺.

-

Sensing Biomolecules: Detecting RNA and other biomolecules.

-

Monitoring Microenvironments: Probing changes in viscosity and polarity within cells.

Potential Therapeutic Applications